3-Bromo-5-(cyclopropylmethoxy)phenol
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Overview
Description
3-Bromo-5-(cyclopropylmethoxy)phenol: is an organic compound with the molecular formula C10H11BrO2 . It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 3-position and a cyclopropylmethoxy group at the 5-position of the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(cyclopropylmethoxy)phenol can be achieved through several methods. One common approach involves the bromination of 5-(cyclopropylmethoxy)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol derivative without the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of substituted phenol derivatives.
Oxidation Reactions: Formation of quinones or other oxidized phenol derivatives.
Reduction Reactions: Formation of dehalogenated phenol derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-5-(cyclopropylmethoxy)phenol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling reactions and other synthetic transformations .
Biology: In biological research, this compound may be used as a probe to study the interactions of brominated phenols with biological macromolecules, such as proteins and nucleic acids .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents with antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethoxy group contribute to the compound’s binding affinity and specificity towards these targets. The phenol group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
3-Bromo-5-chlorophenol: Similar structure but with a chlorine atom instead of the cyclopropylmethoxy group.
3-Bromo-5-methoxyphenol: Similar structure but with a methoxy group instead of the cyclopropylmethoxy group.
Uniqueness: 3-Bromo-5-(cyclopropylmethoxy)phenol is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C10H11BrO2 |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-bromo-5-(cyclopropylmethoxy)phenol |
InChI |
InChI=1S/C10H11BrO2/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |
InChI Key |
GRKDIGVIMRSUFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)O)Br |
Origin of Product |
United States |
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